Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-
Description
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- is a silicon-based compound characterized by a central silicon atom bonded to one (1-methylethenyl)oxy group and three tris(1-methylethyl) (isopropyl) groups.
Properties
CAS No. |
153645-78-4 |
|---|---|
Molecular Formula |
C12H26OSi |
Molecular Weight |
214.42 g/mol |
IUPAC Name |
tri(propan-2-yl)-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C12H26OSi/c1-9(2)13-14(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 |
InChI Key |
WQLOIPJBHZUMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Principle
Hydrosilylation involves the addition of a Si-H bond across a carbon-carbon double bond. In this context, tris(1-methylethyl)silane (bearing Si-H bonds) reacts with isopropenyl ether or related vinyl ether substrates under catalytic conditions to form the target silane ether.
Catalysts and Conditions
- Catalysts: Platinum-based catalysts (Speier’s or Karstedt’s catalyst) are commonly employed due to their high efficiency and selectivity.
- Solvents: Typically inert solvents such as toluene or hexane.
- Temperature: Mild heating (50–100 °C) to promote reaction without side reactions.
- Reaction Time: Several hours until complete conversion.
Reaction Scheme
$$
\text{(i-Pr)}3\text{Si-H} + \text{CH}2=C(CH3)O-R \xrightarrow[\text{Pt catalyst}]{\text{heat}} \text{(i-Pr)}3\text{Si-O-CH}2-C(CH3)=CH_2
$$
Where $$R$$ is a leaving group or hydrogen depending on the vinyl ether precursor.
Advantages and Limitations
- High selectivity for vinyl ether formation.
- Requires expensive catalysts.
- Sensitive to moisture and oxygen.
Nucleophilic Substitution on Silane Precursors
Reaction Principle
This method involves the reaction of tris(1-methylethyl)chlorosilane or related halogenated silane derivatives with vinyl ether nucleophiles or alcohols under basic conditions to form the silane ether.
Typical Procedure
- Reactants: Tris(1-methylethyl)chlorosilane and 1-methylethenyl alcohol or vinyl ether.
- Base: Potassium tert-butoxide or pyridine to neutralize HCl formed.
- Solvent: Hexane or other non-polar solvents.
- Temperature: 20–80 °C, often reflux conditions.
- Time: 8–12 hours.
Example from Patent Literature
A European patent (EP0486116B1) describes a related silane preparation where cyclopentyl trichlorosilane reacts with alcohols in the presence of pyridine at room temperature to yield alkoxysilanes. By analogy, tris(1-methylethyl)chlorosilane could be reacted with 1-methylethenyl alcohol under similar conditions to yield the target compound.
Yield and Purification
- Yields vary between 20–70% depending on conditions.
- Purification by vacuum distillation or chromatography.
- Neutralization steps to remove residual base and byproducts.
Catalytic Addition Reactions (Michael Addition)
Reaction Principle
Organofunctional silanes can be synthesized via catalytic addition of thiols or alcohols to unsaturated carbonyl compounds or vinyl ethers. While direct literature on this exact compound is limited, analogous methods have been reported for related silanes.
Catalysts and Conditions
- Catalysts include tertiary amines, phosphines, or Lewis acids.
- Room temperature or mild heating.
- Solvent-free or with tetrahydrofuran (THF) as solvent.
Representative Study
A study demonstrated efficient synthesis of organoalkoxysilanes via thiol-(meth)acrylate Michael addition catalyzed by dimethylphenylphosphine (DMPP) at room temperature, monitored by FT-IR and GC analysis. This approach may be adapted for vinyl ether silane synthesis by selecting appropriate vinyl ether substrates and silane nucleophiles.
Comparative Table of Preparation Methods
| Method | Key Reactants | Catalyst/Base | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hydrosilylation | Tris(1-methylethyl)silane + vinyl ether | Pt catalysts (Karstedt’s) | 50–100 °C, inert solvent | 60–85% | High selectivity, clean reaction | Catalyst cost, moisture sensitive |
| Nucleophilic Substitution | Tris(1-methylethyl)chlorosilane + vinyl alcohol | Pyridine, K t-butoxide | RT to reflux, hexane | 20–70% | Simple reagents, scalable | Lower yields, byproducts |
| Catalytic Michael Addition | Silane + vinyl ether derivatives | DMPP, amines, Lewis acids | RT, solvent or solvent-free | Moderate | Mild conditions, efficient | Limited direct reports |
Analytical and Purification Techniques
- Gas Chromatography (GC): For monitoring conversion and purity.
- Fourier Transform Infrared Spectroscopy (FT-IR): To track disappearance of Si-H or vinyl ether bonds.
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm structure.
- Vacuum Distillation: For purification due to volatility of silanes.
- Neutralization: Post-reaction quenching with ammonium chloride or acid to remove base residues.
Summary and Recommendations
The preparation of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- is best achieved via hydrosilylation of vinyl ethers with tris(1-methylethyl)silane using platinum catalysts for high selectivity and yield. Alternative nucleophilic substitution methods provide viable routes but with lower yields and more complex purification. Emerging catalytic addition methods offer mild and efficient synthesis but require further adaptation for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Various functionalized silanes depending on the substituent introduced.
Scientific Research Applications
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with other molecules through its silicon atom, allowing it to act as a cross-linking agent in polymers and other materials. Its unique structure also enables it to interact with biological molecules, making it a potential candidate for drug delivery and therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physical properties of Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- and its analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituents | Boiling Point | Density | Key Features |
|---|---|---|---|---|---|---|---|
| Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)- (Target) | - | C₁₃H₂₈OSi (estimated) | ~228.44 (estimated) | One (1-methylethenyl)oxy, three isopropyl | N/A | N/A | Allyloxy group for reactivity |
| Allyltriisopropylsilane | 24400-84-8 | C₁₂H₂₆Si* | 198.43 | Allyl group, three isopropyl | N/A | N/A | Allyl substituent for synthetic utility |
| tris[(1-methylethenyl)oxy]phenyl-Silane | 52301-18-5 | C₁₅H₂₀O₃Si | 276.40 | Three (1-methylethenyl)oxy, phenyl | N/A | N/A | Multi-allyloxy, aromatic backbone |
| Silane, [(4,4-dimethoxy-1-cyclohexen-1-yl)methoxy]tris(1-methylethyl) | 172533-38-9 | C₁₇H₃₂O₃Si | 328.24 | Cyclohexenyl methoxy, three isopropyl | 339.1°C (pred.) | 0.92 g/cm³ (pred.) | Rigid cyclohexene ring, high MW |
*Note: Allyltriisopropylsilane’s molecular formula in (C₄H₈Cl₂Si) conflicts with its name; C₁₂H₂₆Si is inferred from structural analysis .
Structural and Functional Differences
In contrast, Allyltriisopropylsilane (allyl substituent) is more commonly used as a protecting group in organic synthesis .
Steric and Electronic Effects: The cyclohexenyl-substituted silane (CAS 172533-38-9) has a bulky, rigid cyclohexene ring, which may reduce reactivity but improve thermal stability (boiling point: 339.1°C) .
Biological Activity
Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-, commonly referred to as a silane compound, is an organosilicon compound with potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.
Chemical Structure and Properties
The compound's chemical formula is , indicating it contains silane, alkene, and ether functionalities. Its structure includes three isopropyl groups attached to a silanol group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of silane compounds generally highlights their potential roles in cellular processes, including:
- Antioxidant Activity : Some studies suggest that silanes can exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Certain silane derivatives have shown promise in modulating inflammatory pathways, which can be beneficial in various pathological conditions.
- Toxicity Assessments : Evaluations of silane compounds have reported varying levels of toxicity depending on their structure and concentration.
Toxicological Data
A comprehensive hazard assessment indicates that silane compounds can pose risks to aquatic environments but show low acute toxicity to mammals. Specific findings include:
These results suggest a need for careful handling to avoid environmental contamination.
1. Antioxidant Properties
A study examining the antioxidant activity of silanes demonstrated that certain derivatives could scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms from the silanol group, leading to reduced oxidative damage in cellular models.
2. Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of silane derivatives. In vitro experiments revealed that these compounds could inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The downregulation of these cytokines suggests a potential therapeutic role in inflammatory diseases.
3. Cytotoxicity Assessments
Research assessing the cytotoxic effects of silane compounds on cancer cell lines indicated variable results based on structural modifications. For instance, some derivatives exhibited IC50 values below 100 µM against HepG2 liver cancer cells, indicating significant cytotoxicity .
Data Table: Biological Activity Summary
Q & A
Q. Which databases provide the most comprehensive reaction pathways for functionalizing this silane?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
